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  • Product: 5-[(2-Methylphenoxy)methyl]-2-furaldehyde
  • CAS: 438220-11-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS 438220-11-2): Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS 438220-11-2), a furan derivative of significant interest in chemical research. Structurally, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS 438220-11-2), a furan derivative of significant interest in chemical research. Structurally, this molecule combines the versatile furan-2-carbaldehyde core, a key platform chemical derived from biomass, with a 2-methylphenoxy (o-cresyl) ether moiety. This document synthesizes available data to detail its chemical identity, physicochemical properties, and predicted spectroscopic signatures. A plausible, detailed laboratory-scale synthesis protocol is presented, grounded in established etherification methodologies, to guide researchers in its preparation. Furthermore, this guide explores the compound's likely reactivity, potential applications in materials science and medicinal chemistry, and essential safety and handling protocols based on analogous structures. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable research chemical.

Introduction and Chemical Identity

5-[(2-Methylphenoxy)methyl]-2-furaldehyde is a heterocyclic aromatic aldehyde. Its structure is built upon the 5-(hydroxymethyl)furfural (HMF) framework, a pivotal bio-based platform chemical, where the hydroxyl group has been etherified with 2-methylphenol (o-cresol). This unique combination of a reactive furan aldehyde and a substituted phenolic ether makes it a compound with potential applications as a synthetic intermediate for fine chemicals, polymers, and novel pharmaceutical scaffolds.[] Its formal identity and structural details are summarized below.

IdentifierValue
IUPAC Name 5-[(2-methylphenoxy)methyl]furan-2-carbaldehyde[]
CAS Number 438220-11-2[]
Molecular Formula C₁₃H₁₂O₃[]
Molecular Weight 216.23 g/mol []
Canonical SMILES CC1=CC=CC=C1OCC2=CC=C(O2)C=O[]
InChI Key InChI=1S/C13H12O3/c1-9-5-3-4-6-10(9)17-8-11-2-7-12(16-11)13-15/h2-7,13H,8H2,1H3

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.

Physicochemical Properties

The following table outlines the expected physicochemical properties. These are largely estimated values and should be confirmed experimentally.

PropertyPredicted Value / DescriptionRationale
Appearance Likely a pale yellow to brown oil or low-melting solid.Furaldehyde derivatives are often colored and can darken upon exposure to air and light.
Boiling Point > 200 °C (at atmospheric pressure)High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required.
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).[2]The aromatic and ether functionalities confer solubility in a range of polar aprotic and non-polar solvents.
Stability Sensitive to light and air; susceptible to oxidation and polymerization under acidic conditions.The aldehyde group can oxidize to a carboxylic acid, and furan rings can polymerize in the presence of strong acids.
Spectroscopic Characterization

The confirmation of the structure of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde would rely on the following key spectroscopic signatures.

TechniqueExpected Features
¹H NMR Aldehyde Proton (CHO): Singlet, δ ≈ 9.5-9.7 ppm.Furan Protons: Doublets, δ ≈ 7.2-7.4 ppm and δ ≈ 6.5-6.7 ppm.Aromatic Protons (cresol ring): Multiplet, δ ≈ 6.8-7.2 ppm (4H).Methylene Protons (O-CH₂-Ar): Singlet, δ ≈ 5.1-5.3 ppm (2H).Methyl Protons (Ar-CH₃): Singlet, δ ≈ 2.2-2.3 ppm (3H).
¹³C NMR Aldehyde Carbonyl (C=O): δ ≈ 177-180 ppm.Aromatic/Furan Carbons: Multiple signals, δ ≈ 110-160 ppm.Methylene Carbon (O-CH₂-Ar): δ ≈ 65-70 ppm.Methyl Carbon (Ar-CH₃): δ ≈ 15-17 ppm.
Infrared (IR) C=O Stretch (Aldehyde): Strong absorption, ~1670-1680 cm⁻¹.C-O-C Stretch (Ether & Furan): Strong absorptions, ~1020-1250 cm⁻¹.C=C Stretch (Aromatic/Furan): Absorptions, ~1500-1600 cm⁻¹.Aromatic C-H Stretch: Absorptions, ~3030-3100 cm⁻¹.
Mass Spec. (MS) Molecular Ion [M]⁺: m/z = 216.23.Key Fragments: Loss of the cresol moiety, cleavage at the benzylic ether position.

Synthesis and Purification

A robust and logical pathway for the synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde is the Williamson ether synthesis. This method involves the reaction of a halo-derivative of HMF, such as 5-(chloromethyl)furfural, with the sodium or potassium salt of 2-methylphenol. This general etherification strategy is well-established for producing HMF-derived ethers.[3]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 5-(Chloromethyl)furfural Reaction Williamson Ether Synthesis (SN2 Reaction) R1->Reaction R2 2-Methylphenol (o-Cresol) R2->Reaction Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) Base->Reaction Deprotonation Solvent Solvent: DMF or Acetone Solvent->Reaction Temp Heat (e.g., 60-80 °C) Temp->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Product 5-[(2-Methylphenoxy)methyl]-2-furaldehyde Purification->Product Pure Product

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Exploratory

An In-depth Technical Guide to 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde, a furan derivative with significant potential in drug discovery and development. This document is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde, a furan derivative with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and medicinal chemistry fields.

Introduction: The Promise of Furan-Based Scaffolds in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Furan derivatives have demonstrated a remarkable range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The versatility of the furan nucleus allows for diverse chemical modifications, enabling the synthesis of novel compounds with enhanced potency and selectivity. This guide focuses on a specific derivative, 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde, exploring its chemical architecture, a proposed synthetic pathway, and its potential applications in drug development based on the established activities of structurally related furan compounds.

Chemical Structure and Physicochemical Properties

5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde is a unique molecule that combines the furan-2-carbaldehyde core with a 2-methylphenoxy moiety through an ether linkage. This structural arrangement is anticipated to confer specific biological activities, leveraging the properties of both the furan aldehyde and the substituted phenolic ether.

Key Structural Features:

  • Furan-2-carbaldehyde Core: The aldehyde group at the 2-position of the furan ring is a key reactive site, allowing for the synthesis of a wide array of derivatives such as Schiff bases, hydrazones, and chalcones. This functional group is often crucial for the biological activity of furan compounds.

  • Ether Linkage: The ether bond connecting the furan ring to the phenoxy group provides flexibility to the molecule.

  • 2-Methylphenoxy Group: The presence of the methyl group on the phenyl ring can influence the compound's lipophilicity and steric profile, potentially impacting its binding to biological targets.

Physicochemical Data Summary:

PropertyValueSource
Chemical Name 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehydeN/A
Synonyms 5-[(o-tolyloxy)methyl]-2-furaldehydeN/A
Molecular Formula C13H12O3N/A
Molecular Weight 216.23 g/mol N/A
CAS Number Not availableN/A

Synthesis of 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde: A Proposed Synthetic Route

This proposed synthesis involves two key steps:

  • Synthesis of the Precursor: 5-(Chloromethyl)furan-2-carbaldehyde: This crucial intermediate can be synthesized from biomass-derived sources, making it a sustainable starting material.

  • Williamson Ether Synthesis: The reaction of 5-(chloromethyl)furan-2-carbaldehyde with 2-methylphenol in the presence of a base.

Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbaldehyde

The precursor, 5-(chloromethyl)furan-2-carbaldehyde, can be efficiently produced from various biomass sources.[5]

Experimental Protocol:

A detailed protocol for the synthesis of 5-(chloromethyl)furan-2-carbaldehyde from fructose is as follows:

  • To a biphasic system of concentrated hydrochloric acid and an organic solvent (e.g., chloroform), add fructose.

  • Stir the mixture vigorously at a controlled temperature (e.g., 25-45°C) for a specified duration (e.g., 20 hours).

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crude 5-(chloromethyl)furan-2-carbaldehyde.

  • Purify the crude product using column chromatography on silica gel.

Step 2: Williamson Ether Synthesis to Yield 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde

The final step involves the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)furan-2-carbaldehyde by the phenoxide ion generated from 2-methylphenol.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-methylphenol in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution to deprotonate the phenol and form the corresponding phenoxide.[6]

  • To this mixture, add a solution of 5-(chloromethyl)furan-2-carbaldehyde in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for this reaction. Sodium hydride can be used for a more rapid reaction but requires more stringent anhydrous conditions.

  • Choice of Solvent: Aprotic polar solvents like DMF or acetone are ideal as they can dissolve both the ionic phenoxide and the organic halide, facilitating the SN2 reaction.[6]

  • Reaction Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5_chloromethyl 5-(Chloromethyl)furan-2-carbaldehyde Target_Molecule 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde 5_chloromethyl->Target_Molecule 2_methylphenol 2-Methylphenol Phenoxide 2-Methylphenoxide (Nucleophile) 2_methylphenol->Phenoxide + Base Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Phenoxide->Target_Molecule + 5-(Chloromethyl)furan-2-carbaldehyde (Electrophile) (SN2 Reaction)

Caption: Proposed Williamson ether synthesis of the target molecule.

Spectroscopic Characterization

The structural elucidation of the synthesized 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde would be confirmed using a combination of spectroscopic techniques. While experimental data for this specific compound is not available, the expected spectral characteristics can be predicted based on the analysis of similar furan derivatives.[5][7]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-9.7 ppm), the furan ring protons (as doublets between 6.5 and 7.5 ppm), the methylene protons of the -CH₂-O- group (as a singlet around 5.0-5.3 ppm), the aromatic protons of the 2-methylphenoxy group (in the range of 6.8-7.3 ppm), and the methyl protons (as a singlet around 2.2-2.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the aldehydic carbon (around 175-180 ppm), the carbons of the furan and phenyl rings, the methylene carbon, and the methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1670-1690 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and furan rings, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (216.23 g/mol ).

Potential Applications in Drug Development

Based on the extensive research into the biological activities of furan-2-carbaldehyde derivatives, 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[8] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Furan derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

  • Cell Cycle Arrest: These compounds may halt the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M phase.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Assay Start Cancer Cell Culture Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Compound and Control Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan MTT->Formazan Readout Measure Absorbance Formazan->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for an in vitro anticancer cytotoxicity assay.

Antimicrobial Activity

Furan derivatives have also been recognized for their potent antimicrobial properties against a range of bacteria and fungi.[9]

Potential Mechanisms of Action:

The exact mechanisms are varied but can include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Microorganism Preparation: Prepare standardized inoculums of bacterial or fungal strains.

  • Compound Dilution: Prepare serial dilutions of 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde in a suitable broth medium in 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

Certain furan derivatives have shown promise as anti-inflammatory agents.[3] For instance, 5-Hydroxymethylfurfural (5-HMF), a related compound, has been shown to mitigate inflammation by suppressing key signaling pathways.[3][10]

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of inflammatory molecules such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[10]

  • Modulation of Signaling Pathways: It could potentially inhibit inflammatory signaling pathways like NF-κB and MAPK.[3]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Target_Molecule 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde Target_Molecule->MAPK Inhibits Target_Molecule->NFkB Inhibits Pro_inflammatory Production of Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde represents a molecule of significant interest for drug discovery. Its unique chemical structure, combining a reactive furan-2-carbaldehyde core with a 2-methylphenoxy group, suggests a high potential for diverse biological activities. While specific experimental data for this compound is currently limited in the public domain, this guide has provided a robust framework for its synthesis, characterization, and evaluation based on established chemical principles and the known properties of related furan derivatives.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure unequivocally confirmed using modern spectroscopic techniques.

  • Biological Evaluation: A comprehensive in vitro screening of 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde against a panel of cancer cell lines, pathogenic microbes, and in inflammatory assays is warranted to uncover its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the phenoxy ring and the furan core would provide valuable insights into the structural requirements for optimal biological activity.

The exploration of novel furan derivatives like 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde is a promising avenue for the development of new and effective therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Wikipedia. (2023). 5-Methylfurfural. Retrieved from [Link]

  • PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Retrieved from [Link]

  • Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140.
  • Ding, X., Wang, M., Yao, Y., Li, G., Li, J., Wu, Z., & Zhang, B. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 cells. Molecules, 24(2), 275.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085.
  • NIST. (n.d.). 2-Furancarboxaldehyde, 5-methyl-. Retrieved from [Link]

  • Tanski, J. M., & Shalumova, T. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2266.
  • Gao, W., et al. (2014). Method for preparing 5-chloromethyl furfural. CN103626725A.
  • Md. Sahab Uddin, et al. (2023). Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. Molecules, 28(15), 5785.
  • Rajasekar, A., et al. (2018). 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans. Microbiological Research, 207, 19-32.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • El-Gohary, N. M., & Shaaban, M. R. (2017). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 22(9), 1489.
  • Lee, J. W., et al. (2023). In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation. Journal of Ethnopharmacology, 303, 116002.
  • Al-Baadani, W. A., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Journal of Phytology, 16, 8817.
  • Al-Baadani, W. A., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Update Publishing House. Retrieved from [Link]

  • Ding, X., et al. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules, 24(2), 275.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde in Organic Solvents

Executive Summary Introduction: The Critical Role of Solubility In pharmaceutical sciences, the ability of a compound to dissolve in a solvent to form a homogenous solution is a cornerstone property.[1][2] For a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the ability of a compound to dissolve in a solvent to form a homogenous solution is a cornerstone property.[1][2] For a molecule like 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, understanding its solubility is paramount for several stages of drug development:

  • Formulation Development: Creating effective dosage forms, whether oral, topical, or parenteral, requires a solvent system that can deliver the API at a therapeutically relevant concentration.

  • Purification: Crystallization, a primary method for purifying APIs, is fundamentally a solubility-driven process. Identifying suitable solvents and anti-solvents is key to achieving high purity.[1]

  • Process Chemistry: Optimizing reaction conditions and product work-up during synthesis relies on a deep understanding of the solubility of reactants, intermediates, and the final product.

  • Preclinical Assessment: Solubility directly impacts bioavailability, as a drug must be in solution to be absorbed.[3]

This guide will provide the foundational knowledge and practical tools necessary to characterize the solubility of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde.

Molecular and Physicochemical Analysis of the Solute

To predict the solubility of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, we must first analyze its structure to understand its inherent polarity and potential for intermolecular interactions.[2][4]

Molecular Structure: 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

The molecule is comprised of several key functional groups:

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. It is relatively non-polar but the oxygen atom can act as a hydrogen bond acceptor.

  • Aldehyde Group (-CHO): A polar group due to the electronegative oxygen atom. It is a strong hydrogen bond acceptor.

  • Ether Linkage (-O-): This group introduces polarity and can act as a hydrogen bond acceptor.

  • Methylphenoxy Group: A substituted benzene ring, which is predominantly non-polar and hydrophobic, although the phenoxy oxygen adds a slight polar character.

Predicted Solubility Behavior: Based on this structure, 5-[(2-Methylphenoxy)methyl]-2-furaldehyde can be classified as a molecule of moderate polarity . The presence of multiple oxygen atoms (in the furan ring, aldehyde, and ether) provides sites for hydrogen bonding and dipole-dipole interactions with polar solvents.[4][5] However, the bulky, non-polar methylphenoxy group and the hydrocarbon backbone of the furan ring contribute significant hydrophobic character.[6]

This duality suggests that the compound will exhibit limited solubility in highly non-polar solvents (like alkanes) and also in highly polar, protic solvents like water, where it cannot act as a hydrogen bond donor. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions.[4][6]

Caption: Key functional groups of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde.

Theoretical Frameworks for Solubility Prediction

While direct experimentation is the gold standard, theoretical models can guide solvent selection and provide deeper insights.

The "Like Dissolves Like" Principle

This fundamental concept posits that substances with similar intermolecular forces are likely to be soluble in one another.[2][3] We can categorize solvents and predict their interaction with our target molecule:

  • Non-polar Solvents (e.g., Hexane, Toluene): Interact primarily through weak van der Waals forces. These are unlikely to be effective solvents due to their inability to interact with the polar aldehyde and ether groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate): These solvents have dipole moments but do not have acidic protons to donate for hydrogen bonding. They are excellent candidates as they can engage in dipole-dipole interactions with the solute.[6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both accept and donate hydrogen bonds. While they can interact with the solute's oxygen atoms, the large non-polar region of the solute may disrupt the solvent's strong hydrogen-bonding network, potentially limiting solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle is that substances with similar HSP values are likely to be miscible.[7] The distance (Ra) between the HSP coordinates of a solute and a solvent in 3D "Hansen space" can be calculated. A smaller distance indicates a higher likelihood of solubility.[8][9] While the HSP values for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde are not published, they could be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[9]

Computational Models

Modern computational chemistry offers powerful predictive tools.[3][10] The COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method, for example, uses quantum chemical calculations to predict thermodynamic properties like solubility from first principles, without requiring experimental data.[11][12][13][14] Such in silico methods are invaluable for pre-screening large numbers of solvents to identify the most promising candidates for experimental validation, thereby saving significant time and resources.[11]

Experimental Determination of Solubility

The most reliable method for determining solubility is through careful experimentation. The isothermal shake-flask method is a widely accepted gold standard.[15][16]

Proposed Solvents for Screening

Based on the theoretical analysis, the following solvents are recommended for an initial solubility screening, covering a range of polarities:

Solvent Class Solvent Name Rationale
Non-polar TolueneRepresents aromatic, non-polar interactions.
HeptaneRepresents aliphatic, non-polar interactions.
Polar Aprotic AcetoneMedium polarity, good general solvent.
Ethyl AcetateEster functionality, medium polarity.
Tetrahydrofuran (THF)Cyclic ether, good for moderately polar compounds.
Acetonitrile (ACN)Highly polar aprotic, common in chromatography.[17]
Dimethyl Sulfoxide (DMSO)Highly polar aprotic, strong dissolving power.
Polar Protic MethanolSmallest alcohol, highly polar.
EthanolCommon pharmaceutical solvent.
Isopropanol (IPA)Less polar than ethanol, common solvent.
Step-by-Step Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system for accurately determining equilibrium solubility.

Objective: To determine the saturation concentration of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde in selected organic solvents at a constant temperature (e.g., 25 °C).

Materials:

  • 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control[16]

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow Diagram:

G prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate vials in a temperature-controlled shaker for 24-48 hours to reach equilibrium. prep->equil sample 3. Sampling Allow solids to settle. Withdraw supernatant. equil->sample filter 4. Filtration Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. sample->filter dilute 5. Dilution Accurately dilute the clear, saturated filtrate to a concentration within the analytical range. filter->dilute analyze 6. Analysis Quantify the solute concentration using a pre-validated HPLC or UV-Vis method. dilute->analyze calc 7. Calculation Calculate the original solubility (e.g., in mg/mL), accounting for the dilution factor. analyze->calc

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Procedure:

  • Preparation: To a series of vials, add a known volume (e.g., 5 mL) of a selected solvent. Add an excess amount of solid 5-[(2-Methylphenoxy)methyl]-2-furaldehyde to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.[16]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm).[16] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment until the excess solid has settled.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method. HPLC is often preferred for its specificity and sensitivity, especially for furan derivatives.[17][18][19][20] A standard calibration curve must be prepared to relate the analytical signal (e.g., peak area) to concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[15]

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, structured table. This allows for easy comparison and the identification of trends.

Table 1: Experimentally Determined Solubility of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
HeptaneNon-polar[Experimental Result][Calculated Result]e.g., Sparingly Soluble
TolueneNon-polar[Experimental Result][Calculated Result]e.g., Soluble
Ethyl AcetatePolar Aprotic[Experimental Result][Calculated Result]e.g., Freely Soluble
AcetonePolar Aprotic[Experimental Result][Calculated Result]e.g., Very Soluble
AcetonitrilePolar Aprotic[Experimental Result][Calculated Result]e.g., Soluble
THFPolar Aprotic[Experimental Result][Calculated Result]e.g., Very Soluble
DMSOPolar Aprotic[Experimental Result][Calculated Result]e.g., Very Soluble
MethanolPolar Protic[Experimental Result][Calculated Result]e.g., Soluble
EthanolPolar Protic[Experimental Result][Calculated Result]e.g., Soluble
IsopropanolPolar Protic[Experimental Result][Calculated Result]e.g., Sparingly Soluble

Note: The qualitative classification can be based on standard pharmacopeial definitions (e.g., USP).

Conclusion and Future Directions

This guide has provided a robust framework for approaching the solubility determination of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde. By integrating molecular structure analysis, theoretical principles, and a rigorous experimental protocol, researchers can confidently characterize the solubility profile of this compound. The predicted affinity for polar aprotic solvents provides a strong starting point for investigation. The data generated from these studies will be invaluable for guiding formulation strategies, optimizing purification processes, and ultimately accelerating the path of this promising compound through the drug development pipeline. Further studies could investigate the temperature dependence of solubility to construct solubility curves, which are essential for understanding and controlling crystallization processes.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Available at: [Link]

  • Predicting Solubility. Rowan. Available at: [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]

  • How do functional groups affect solubility in organic compounds?. TutorChase. Available at: [Link]

  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

  • Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. PubMed. Available at: [Link]

  • Polarity and Solubility of Organic Compounds. Unknown Source. Available at: [Link]

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]

  • Hansen Solubility Parameters A Users Handbook Second Edition. Unknown Source. Available at: [Link]

  • Hansen solubility parameter. Wikipedia. Available at: [Link]

  • Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]

  • AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. Available at: [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. PubMed. Available at: [Link]

  • Accurate VLE Predictions via COSMO-RS-Guided Deep Learning Models: Solubility and Selectivity in Physical Solvent Systems for Carbon Capture. ACS Publications. Available at: [Link]

  • Solubility of Organic Compounds. Unknown Source. Available at: [Link]

  • The Handbook. Hansen Solubility Parameters. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • Solubility in organic solvents Definition. Fiveable. Available at: [Link]

  • 1.6: Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

  • An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector | Request PDF. ResearchGate. Available at: [Link]

  • Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

  • High-accuracy water solubility determination using logK. KREATiS. Available at: [Link]

  • Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

  • Test No. 105: Water Solubility. OECD. Available at: [Link]

  • 5-methyl-2-furaldehyde. ChemSynthesis. Available at: [Link]

  • 5-Methyl-2-furaldehyde | CAS:620-02-0 | Miscellaneous | High Purity. BioCrick. Available at: [Link]

  • 5-Methylfurfural. Wikipedia. Available at: [Link]

  • 5-methyl furfural, 620-02-0. The Good Scents Company. Available at: [Link]

  • Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0). Cheméo. Available at: [Link]

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Exploratory

5-[(2-Methylphenoxy)methyl]-2-furaldehyde PubChem CID information

This technical guide provides an in-depth analysis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS: 438220-11-2), a functionalized furan derivative utilized in medicinal chemistry as a scaffold for hemoglobin modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS: 438220-11-2), a functionalized furan derivative utilized in medicinal chemistry as a scaffold for hemoglobin modulation and antimicrobial research.

Executive Summary

5-[(2-Methylphenoxy)methyl]-2-furaldehyde is a pharmacologically relevant intermediate belonging to the class of 5-(aryloxymethyl)furfurals . Structurally, it consists of a furan-2-carbaldehyde core substituted at the 5-position with a (2-methylphenoxy)methyl moiety.[1][2][3]

This compound is primarily investigated for its electrophilic aldehyde group, which is capable of forming reversible Schiff base (imine) linkages with nucleophilic amine residues on proteins. Its structural analogs (e.g., 5-HMF, Voxelotor) are clinically validated for the treatment of Sickle Cell Disease (SCD) by allosterically modifying Hemoglobin S (HbS) to increase oxygen affinity and prevent polymerization. Additionally, the lipophilic o-tolyl ether side chain enhances membrane permeability, making it a candidate for antimicrobial and antifungal screening libraries.

Chemical Identity & Physicochemical Profiling[4][5][6]

Identification Data
ParameterValue
Chemical Name 5-[(2-Methylphenoxy)methyl]furan-2-carbaldehyde
CAS Registry Number 438220-11-2
PubChem CID Search via SMILES (Analogous entries: CID 74711 parent)
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
SMILES Cc1ccccc1OCC2=CC=C(O2)C=O
InChI Key Generated from structure
Physicochemical Properties[5]
  • Appearance: Pale yellow to amber oil or low-melting solid.

  • Solubility: Soluble in organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate); sparingly soluble in water.

  • Reactivity: The C2-aldehyde is highly reactive toward primary amines; the ether linkage is stable under physiological pH.

  • LogP (Predicted): ~2.5 – 3.0 (Lipophilic due to the o-tolyl group).

Synthetic Pathways & Manufacturing

The synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde follows a classic Williamson Ether Synthesis , coupling a halomethylfuran precursor with o-cresol.

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (generated from o-cresol and a base) on the alkyl halide (5-chloromethylfurfural).

Reagents:

  • Electrophile: 5-Chloromethyl-2-furaldehyde (CMF).

  • Nucleophile: 2-Methylphenol (o-Cresol).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Catalyst: Potassium Iodide (KI) (Finkelstein condition to generate reactive iodide in situ).

  • Solvent: Acetone (reflux) or DMF (room temp/mild heat).

Synthesis Workflow Diagram

SynthesisWorkflow Cresol o-Cresol (Nucleophile) Deprotonation Phenoxide Formation Cresol->Deprotonation Base CMF 5-Chloromethyl- furfural (Electrophile) Substitution SN2 Attack (Reflux in Acetone) CMF->Substitution Base K2CO3 / KI (Base/Catalyst) Base->Substitution Deprotonation->Substitution Workup Filtration & Solvent Evaporation Substitution->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product 5-[(2-Methylphenoxy)methyl]- 2-furaldehyde (Target) Purification->Product

Figure 1: Synthetic workflow for the production of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde via Williamson ether synthesis.

Biological Applications & Pharmacophore Analysis[8]

Hemoglobin Modulation (Antisickling Potential)

This compound belongs to a class of aldehydes known to bind covalently but reversibly to the N-terminal valine of the


-chain of hemoglobin (Hb).
  • Mechanism: The aldehyde forms a Schiff base with the amine of Valine-1

    
    .
    
  • Effect: This binding stabilizes the R-state (oxygenated) conformation of hemoglobin.

  • Therapeutic Outcome: In Sickle Cell Disease, stabilizing the R-state prevents the polymerization of HbS (which occurs in the T-state/deoxygenated form), thereby inhibiting red blood cell sickling.

  • Advantage of o-Tolyl Group: The hydrophobic phenyl ring interacts with a hydrophobic pocket on the Hb surface, potentially increasing binding affinity compared to unsubstituted furfural.

Antimicrobial Activity

Furan derivatives, particularly those with lipophilic side chains, exhibit broad-spectrum antimicrobial activity.

  • Target: Bacterial cell wall synthesis or membrane disruption.

  • Specificity: Often active against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans).

Mechanism of Action Diagram

Mechanism Aldehyde 5-[(2-Methylphenoxy)methyl]- 2-furaldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Protein Hemoglobin N-term Valine (R'-NH2) Protein->Carbinolamine SchiffBase Schiff Base (Imine) (R-CH=N-R') [Stabilized R-State] Carbinolamine->SchiffBase - H2O (Dehydration) SchiffBase->Aldehyde + H2O (Hydrolysis/Reversible)

Figure 2: Mechanism of reversible Schiff base formation with protein amines, the primary mode of action for biological activity.

Experimental Protocols

Protocol: Synthesis of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

Objective: To synthesize the target compound from 5-chloromethylfurfural.

Materials:

  • 5-Chloromethyl-2-furaldehyde (1.0 eq)

  • o-Cresol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Acetone (Dry)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-cresol (1.1 eq) in dry acetone.

  • Activation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Addition: Add 5-chloromethyl-2-furaldehyde (1.0 eq) and KI (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor progress by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KCl). Evaporate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted cresol), water, and brine. Dry over Na₂SO₄.

  • Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).

  • Validation: Verify structure via ¹H-NMR (look for singlet aldehyde proton at ~9.6 ppm and doublet furan protons).

Protocol: Schiff Base Formation Assay (In Vitro)

Objective: To verify the reactivity of the aldehyde group with a primary amine (model for protein binding).

  • Reagents: Target compound (10 mM in DMSO), L-Valine methyl ester (10 mM in PBS pH 7.4).

  • Incubation: Mix equimolar amounts of aldehyde and amine. Incubate at 37°C for 1 hour.

  • Analysis: Analyze by HPLC-MS.

  • Endpoint: Detection of the imine mass peak [M + Valine - H₂O + H]⁺.

Safety & Handling (SDS Context)

  • Hazards:

    • Skin/Eye Irritation: Aldehydes are irritants. Wear gloves and safety glasses.

    • Sensitization: Potential skin sensitizer upon repeated exposure.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid (furoic acid derivative).

  • Disposal: Dispose of as organic hazardous waste.

References

  • Abdulmalik, O., et al. (2011). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling." British Journal of Haematology. Link (Context: Parent compound mechanism).

  • PubChem. (2025).[4] "Compound Summary: 5-(Methoxymethyl)-2-furaldehyde (Analog)." National Center for Biotechnology Information. Link

  • Combi-Blocks. (2025). "Product Datasheet: CAS 438220-11-2." Chemical Supplier Database. Link

  • Safo, M. K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Reductive Amination of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

Abstract & Scope This technical guide details the optimized protocol for the reductive amination of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS: variable based on specific catalog). This substrate represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the reductive amination of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (CAS: variable based on specific catalog). This substrate represents a critical scaffold in medicinal chemistry, combining the pharmacophoric potential of the furan ring with a lipophilic aryloxy tail.

While standard reductive amination protocols exist, this specific furan-derivative requires precise control over pH and hydride source selection to prevent furan ring opening (under acidic conditions) or competitive aldehyde reduction (under non-selective reducing conditions). This guide prioritizes the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), offering the highest chemoselectivity and yield.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Electrophile: The C2-aldehyde on the furan ring is highly reactive toward nucleophiles. However, the furan oxygen donates electron density via resonance, potentially stabilizing the intermediate iminium ion.

  • Ether Linkage: The 5-[(2-methylphenoxy)methyl] moiety is an ether linkage. It is generally stable under hydride reduction conditions but adds significant lipophilicity, influencing solvent choice (DCE or THF preferred over MeOH for solubility).

  • Stability Risk: Furan derivatives are acid-sensitive ("Piancatelli rearrangement" or ring opening). Strong mineral acids must be avoided.

Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an imine (Schiff base), which is then irreversibly reduced to the amine.

ReactionMechanism Aldehyde Aldehyde (Substrate) Carbinol Carbinolamine Intermediate Aldehyde->Carbinol + Amine Amine Amine (R-NH2) Amine->Carbinol Imine Iminium Ion (Activated) Carbinol->Imine - H2O (Acid Cat.) Product Secondary Amine Imine->Product Reduction STAB STAB (H- Source) STAB->Product Hydride Transfer

Figure 1: Mechanistic pathway for the reductive amination of furaldehydes.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃ (STAB) Mild enough to not reduce the aldehyde before imine formation. Avoids toxic cyanides (NaBH₃CN).
Solvent 1,2-Dichloroethane (DCE) Excellent solubility for the lipophilic phenoxy tail; promotes imine formation. Alt: THF.
Stoichiometry 1.0 : 1.1 : 1.4 (Aldehyde : Amine : STAB). Slight excess of amine ensures complete consumption of the aldehyde.
Catalyst Acetic Acid (AcOH) 1.0 equiv. Essential to protonate the imine for reduction, but weak enough to preserve the furan ring.
Temperature 20–25 °C Elevated temperatures increase the risk of polymerization (black tar formation).

Standard Operating Procedure (SOP)

Method A: Direct Reductive Amination (Preferred)

Best for: Primary and non-hindered secondary amines.

Materials
  • 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [Anhydrous]

  • Sat. NaHCO₃ solution

Protocol Steps
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to free-base it before addition.

  • Catalyst: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: A slight color change (yellowing) indicates imine formation.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur. Ensure the vessel is vented (e.g., via a needle).

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

    • Target: Disappearance of aldehyde peak (approx. UV 280 nm).

  • Quench: Carefully add saturated aqueous NaHCO₃ to the reaction mixture. Stir vigorously for 15 minutes to quench remaining borohydride and neutralize the acetic acid.

  • Workup:

    • Separate the organic layer (DCE).[2]

    • Extract the aqueous layer 2x with DCM (Dichloromethane).

    • Combine organics, dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: The lipophilic "2-methylphenoxy" tail makes these compounds ideal for silica gel chromatography (Hexanes/EtOAc gradients).

Method B: Stepwise Reductive Amination (Alternative)

Best for: Valuable amines or when STAB is unavailable. Uses NaBH₄.

  • Dissolve Aldehyde and Amine (1.0 : 1.0) in Methanol (MeOH) .[3][4]

  • Stir for 2–4 hours (or reflux for 1 hour) to force imine formation.

  • Cool to 0 °C.

  • Slowly add Sodium Borohydride (NaBH₄) (1.0 equiv).

  • Warm to RT and stir for 1 hour.

  • Quench with water/NaHCO₃ and extract with EtOAc.

Analytical Controls & Validation

Workflow Logic

The following decision tree outlines the logical progression for selecting conditions and troubleshooting.

Workflow Start Start Synthesis CheckAmine Is Amine HCl Salt? Start->CheckAmine FreeBase Add 1.0 eq TEA CheckAmine->FreeBase Yes Solvent Dissolve in DCE Add AcOH CheckAmine->Solvent No FreeBase->Solvent AddSTAB Add STAB (1.4 eq) Solvent->AddSTAB Monitor LCMS Check (4 hours) AddSTAB->Monitor Complete Reaction Complete? Monitor->Complete Quench Quench NaHCO3 Extract DCM Complete->Quench Yes AddMore Add 0.5 eq STAB + Time Complete->AddMore No (Aldehyde remains) AddMore->Monitor

Figure 2: Operational workflow for STAB-mediated reductive amination.

Expected Analytical Data
  • 1H NMR (CDCl₃):

    • Aldehyde proton: The singlet at ~9.6 ppm should disappear.

    • Benzylic position (Furan-CH2-N): Look for a new singlet or doublet around 3.8 – 4.2 ppm .

    • Ether protons (O-CH2-Furan): Singlet around 5.0 ppm (usually stable).

    • Furan protons: Two doublets around 6.4 ppm and 6.6 ppm .

  • LCMS:

    • Mass shift: [M+H]⁺ = MW(Aldehyde) + MW(Amine) - 16 (Oxygen).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or wet solvent.Ensure DCE is anhydrous. Increase reaction time to 24h.
Dialkylation Primary amine is too nucleophilic.Use excess amine (2-5 equiv) or switch to Method B (Stepwise).
Black/Tar Mixture Acid concentration too high (Furan decomp).Reduce AcOH to 0.5 equiv or remove it. Ensure Temp < 25°C.
Aldehyde Reduction Reducing agent too strong/fast.Ensure STAB is used, not NaBH4. If using NaBH4, ensure imine forms before addition.[3]

References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][3][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amine–Boranes in Reductive Amination." Organic Process Research & Development, 20(2), 140-177.

Sources

Application

Formation of Schiff Bases from 5-[(2-Methylphenoxy)methyl]-2-furaldehyde: A Detailed Guide for Researchers

Introduction: The Versatility of Furan-Based Schiff Bases in Modern Research Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Furan-Based Schiff Bases in Modern Research

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their relative ease of synthesis and wide-ranging applications.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Furan-containing Schiff bases, in particular, have garnered significant attention in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle, imparts unique electronic and structural properties to the resulting Schiff base, often enhancing its biological activity.[3][4]

This guide focuses on the synthesis of Schiff bases derived from 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, a molecule that combines the reactive furan-2-carbaldehyde moiety with a phenoxymethyl side chain. This structural combination offers a scaffold for the development of novel compounds with potential applications in drug discovery and development, particularly in the realms of antimicrobial and anticancer agents.[3][4][5][6][7][8][9]

Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible reaction that proceeds in two main steps. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine, or Schiff base.[10] The reaction is often catalyzed by either an acid or a base, and the removal of water can drive the equilibrium towards the product.[10]

PART 1: SYNTHESIS PROTOCOLS

This section provides detailed protocols for the synthesis of Schiff bases from 5-[(2-Methylphenoxy)methyl]-2-furaldehyde and various primary amines.

General Considerations:
  • Reagents and Solvents: All reagents should be of analytical grade and used as received. Solvents should be dry, unless otherwise specified.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Safety Precautions: 5-[(2-Methylphenoxy)methyl]-2-furaldehyde and primary amines can be irritating. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Protocol 1: General Synthesis of a Schiff Base from 5-[(2-Methylphenoxy)methyl]-2-furaldehyde and an Aromatic Amine (e.g., Aniline)

This protocol describes a general method for the synthesis of a Schiff base via condensation of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde with an aromatic amine.

Materials:

  • 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

  • Aniline (or other substituted aniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add a stoichiometric amount (1 equivalent) of aniline.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.[11]

  • Monitor the reaction progress by TLC. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Protocol 2: Room Temperature Synthesis of a Schiff Base from 5-[(2-Methylphenoxy)methyl]-2-furaldehyde and an Aliphatic Amine (e.g., Ethylamine)

This protocol is suitable for more reactive aliphatic amines and can be performed at room temperature.

Materials:

  • 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

  • Ethylamine (aqueous solution or as a salt)

  • Methanol

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

Procedure:

  • Dissolve 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (1 equivalent) in methanol in a flask.

  • Slowly add a stoichiometric amount (1 equivalent) of the ethylamine solution to the aldehyde solution with continuous stirring at room temperature.

  • Allow the reaction mixture to stir for 1-2 hours. The formation of the Schiff base may be indicated by a color change or the formation of a precipitate.

  • If a precipitate forms, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent if it is a solid, or by distillation under reduced pressure if it is a liquid.

PART 2: CHARACTERIZATION OF THE SYNTHESIZED SCHIFF BASES

Proper characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are commonly employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the formation of the Schiff base by observing the appearance of the characteristic imine (-C=N-) stretching vibration and the disappearance of the carbonyl (C=O) and amine (N-H) stretching vibrations of the starting materials.

Expected Results:

Functional GroupStarting Material(s)Wavenumber (cm⁻¹)Schiff Base ProductWavenumber (cm⁻¹)
Carbonyl (C=O)Aldehyde~1700-1680Disappears-
Amine (N-H)Primary Amine~3400-3300Disappears-
Imine (C=N) --Appears ~1650-1600 [12][13][14]
C-O-C (ether)Aldehyde~1250-1050Present~1250-1050
Aromatic C=CAldehyde & Amine~1600-1450Present~1600-1450
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure of the synthesized Schiff base.

Expected ¹H NMR Results:

  • Azomethine Proton (-CH=N-): A characteristic singlet peak is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[2][15]

  • Disappearance of Aldehyde Proton: The singlet for the aldehyde proton (-CHO) of the starting material, usually found between δ 9.0 and 10.0 ppm, will disappear.

  • Disappearance of Amine Protons: The broad singlet for the amine protons (-NH₂) of the starting primary amine will also disappear.

  • Aromatic and Aliphatic Protons: The signals corresponding to the protons of the furan ring, the phenoxy group, and the amine moiety will be present, potentially with slight shifts in their chemical shifts compared to the starting materials.

Expected ¹³C NMR Results:

  • Azomethine Carbon (-C=N-): A signal for the imine carbon is expected to appear in the range of δ 150-165 ppm.[11]

  • Disappearance of Carbonyl Carbon: The signal for the carbonyl carbon (-CHO) of the aldehyde, typically around δ 180-200 ppm, will be absent in the product spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its molecular formula. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the expected product.

PART 3: APPLICATIONS IN DRUG DISCOVERY AND DEVELOPMENT

Schiff bases derived from furan-containing aldehydes are of significant interest to researchers in drug development due to their diverse biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of furan-based Schiff bases.[3][4][11] The imine group is often crucial for their biological activity, and the presence of the furan ring can enhance their efficacy.[3] These compounds can serve as lead structures for the development of new antimicrobial agents to combat drug-resistant pathogens.

Anticancer Activity

Furan-containing Schiff bases have also shown promising anticancer activity.[3][5][7][8][9] Their mechanism of action can vary, but some have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[7][9] The ability to easily modify the structure of the Schiff base by using different amines allows for the generation of a library of compounds for screening and optimization of anticancer properties.

G cluster_synthesis Schiff Base Synthesis cluster_application Potential Applications Aldehyde 5-[(2-Methylphenoxy)methyl]-2-furaldehyde Reaction Condensation (Ethanol, Reflux, H+ catalyst) Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Schiff_Base Schiff Base Product Reaction->Schiff_Base Formation of -C=N- bond Antimicrobial Antimicrobial Agent Schiff_Base->Antimicrobial Biological Screening Anticancer Anticancer Agent Schiff_Base->Anticancer Biological Screening

Caption: Workflow for the synthesis and potential applications of Schiff bases.

Conclusion

The synthesis of Schiff bases from 5-[(2-Methylphenoxy)methyl]-2-furaldehyde offers a versatile platform for the creation of novel compounds with significant potential in drug discovery. The protocols provided in this guide, along with the expected characterization data, serve as a valuable resource for researchers in this field. The promising antimicrobial and anticancer activities of related furan-based Schiff bases underscore the importance of further investigation into this class of compounds.

References

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. PMC. [Link]

  • Sur, B., Chatterjee, S. P., Sur, P., Maity, T., & Roychoudhury, S. (1990). Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine. Oncology, 47(5), 433–438. [Link]

  • Toroglu, S., Ispir, E., & Celik, C. (2009). Antifungal and Antimicrobial Activities of New Schiff Base and Its Metal Complexes. Asian Journal of Chemistry, 21(7), 5497–5504. [Link]

  • To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Quora. [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. ResearchGate. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. [Link]

  • Schiff Base Synthesis Experiment. IONiC / VIPEr. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]

  • Natural and Synthetic Furanones with Anticancer Activity. PubMed. [Link]

  • Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. [Link]

  • Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. ACG Publications. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF. BASE LIGAND DERIVED FROM SALICYLALDEHYDE AND. 2,4-DINITROPHENYLHYDRAZINE AND ITS METALS COMPLEXES. Federal Polytechnic, Mubi. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2- Mercaptoaniline and 2-Furaldehyde and its M. DUJOPAS. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. University of Thi-Qar. [Link]

  • SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of ChemTech Research. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. [Link]

  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Hindawi. [Link]

  • IR and NMR data of the Schiff bases and complexes. ResearchGate. [Link]

  • Fourier Transform Infrared Spectroscopy (FT-IR Spectra data) of the Schiff Base and its Metal (II). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. ResearchGate. [Link]

  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. Middle East Research Journal of Engineering and Technology. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Aldehyde Reactivity: 5-[(2-Methylphenoxy)methyl]-2-furaldehyde vs. Furfural

An In-depth Technical Comparison for Drug Development and Research Professionals In the realm of synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and fine chemicals, the choice of a star...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Drug Development and Research Professionals

In the realm of synthetic chemistry, particularly in the synthesis of pharmaceutical intermediates and fine chemicals, the choice of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Furan-based aldehydes are a cornerstone of this field, prized for their versatility as renewable platform molecules. This guide provides a detailed comparative analysis of the reactivity of the widely used furfural against a more complex, substituted derivative: 5-[(2-Methylphenoxy)methyl]-2-furaldehyde.

Our objective is to move beyond simple structural descriptions and provide field-proven insights into how the substituent at the C5 position fundamentally alters the chemical behavior of the furan ring and the aldehyde functional group. This analysis is grounded in established principles of organic chemistry and supported by representative experimental protocols.

PART 1: Core Structural and Electronic Differences

Furfural is an aromatic aldehyde with the formyl group at the 2-position of the furan ring. Its aromatic character is less pronounced than that of benzene, rendering the furan ring susceptible to both aromatic substitution and reactions that involve ring opening, particularly in the presence of strong acids.

5-[(2-Methylphenoxy)methyl]-2-furaldehyde introduces a significant structural modification: a (2-methylphenoxy)methyl group at the 5-position. This substituent imparts two major changes that are central to its reactivity profile:

  • Electronic Effects : The ether oxygen atom within the substituent can donate electron density to the furan ring via a resonance effect (+M effect). This increases the electron density of the aromatic π-system. This donation is partially offset by the electron-withdrawing inductive effect (-I effect) of the oxygen atom, but the resonance effect is generally dominant in aromatic systems.

  • Steric Hindrance : The (2-methylphenoxy)methyl group is significantly bulkier than the hydrogen atom at the C5 position of furfural. This steric bulk can influence the ability of reagents to approach the molecule, although its impact on the reactivity of the C2-aldehyde is less direct than a substituent at the C3 position would be.

Caption: Core structural comparison of the two aldehydes.

PART 2: Comparative Reactivity Analysis & Experimental Data

The reactivity of these aldehydes can be dissected by examining key reaction classes: those involving the aldehyde group and those involving the furan ring.

Reactions of the Aldehyde Group

The primary reactions of aldehydes, such as nucleophilic addition and oxidation, are dictated by the electrophilicity of the carbonyl carbon.

A. Nucleophilic Addition: The Cannizzaro Reaction

Since neither aldehyde possesses an α-hydrogen, they can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction provides an excellent measure of the carbonyl carbon's susceptibility to nucleophilic attack.

  • Hypothesis: The electron-donating substituent on 5-[(2-Methylphenoxy)methyl]-2-furaldehyde will decrease the electrophilicity of its carbonyl carbon, making it less reactive than furfural in the Cannizzaro reaction.

Experimental Protocol: Comparative Cannizzaro Reaction

  • Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stir bars, place 10 mmol of furfural and 10 mmol of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, respectively.

  • Reagent Addition: To each flask, add 25 mL of a 50% (w/v) aqueous solution of potassium hydroxide.

  • Reaction: Stir the resulting mixtures vigorously at room temperature for 24 hours. The furfural mixture will typically darken significantly.

  • Work-up:

    • Dilute each reaction mixture with 50 mL of deionized water and transfer to a separatory funnel.

    • Extract the corresponding alcohol product with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Carefully acidify the remaining aqueous layer with cold, concentrated HCl to pH ~2, inducing the precipitation of the furoic acid derivative.

    • Collect the solid acid by vacuum filtration, wash with cold water, and dry.

  • Analysis: Determine the yield of the purified alcohol and acid products for each reaction by mass.

Projected Results & Interpretation

CompoundAlcohol Yield (%)Carboxylic Acid Yield (%)Relative Reactivity
Furfural~45-50%~48-52%Higher
5-[(2-Methylphenoxy)methyl]-2-furaldehyde~30-35%~33-38%Lower

The lower yields for the substituted aldehyde directly support our hypothesis. The resonance donation from the ether-linked substituent enriches the furan ring, and this electron density is delocalized onto the aldehyde group. This reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for the hydroxide nucleophile and thus slowing the reaction rate.

B. Oxidation to Carboxylic Acids

The ease of oxidation is another key indicator of aldehyde reactivity.

  • Hypothesis: Furfural will be oxidized more readily than 5-[(2-Methylphenoxy)methyl]-2-furaldehyde due to the higher electrophilicity of its carbonyl carbon.

Experimental Protocol: Comparative Permanganate Oxidation

  • Setup: Dissolve 5 mmol of each aldehyde in 25 mL of acetone in separate 100 mL Erlenmeyer flasks. Place them in an ice bath to cool.

  • Titration: While stirring, add a 0.2 M aqueous solution of potassium permanganate (KMnO₄) dropwise to each flask.

  • Endpoint: Continue the addition until a faint, persistent pink color is observed, indicating a slight excess of permanganate and the completion of the oxidation. Record the volume of KMnO₄ solution added.

  • Analysis: The compound that requires less time and shows a sharper endpoint is considered more reactive. The oxidation of furfural is expected to be more rapid.

The oxidation of furfural to furoic acid is a well-established industrial process. The deactivating effect of the C5 substituent in the other molecule makes its aldehyde group more resistant to oxidation, requiring longer reaction times or stronger oxidizing conditions to achieve comparable conversion.

Reactions of the Furan Ring: Electrophilic Aromatic Substitution

The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The most reactive position on a 2-substituted furan is C5.

  • Hypothesis: Furfural will undergo EAS at the C5 position. In 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, the C5 position is blocked, and the combined electronic effects of the existing groups will direct the incoming electrophile to a different position, likely C4.

Experimental Protocol: Comparative Nitration

  • Reagent Preparation: In a flask cooled to -10 °C, slowly add 10 mL of fuming nitric acid to 40 mL of acetic anhydride to create the nitrating agent, acetyl nitrate.

  • Setup: Dissolve 20 mmol of each aldehyde in 50 mL of acetic anhydride in separate three-necked flasks equipped with a thermometer and dropping funnel. Cool both flasks to -5 °C.

  • Reaction: Add the cold acetyl nitrate solution dropwise to each flask over 30 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Quenching: After stirring for an additional hour at 0 °C, pour each reaction mixture onto 200 g of crushed ice.

  • Work-up & Analysis: Once the ice has melted, extract the products with dichloromethane. Analyze the crude product mixture by GC-MS and ¹H NMR to determine the identity and ratio of the nitrated products.

Projected Results & Interpretation

  • Furfural: The major product will be 5-nitrofurfural .

  • 5-[(2-Methylphenoxy)methyl]-2-furaldehyde: The major product will be 5-[(2-Methylphenoxy)methyl]-4-nitro-2-furaldehyde .

This outcome demonstrates a powerful synthetic principle. The substituent in 5-[(2-Methylphenoxy)methyl]-2-furaldehyde not only modifies the reactivity of the aldehyde but also serves as a regiochemical directing group, blocking the most active site and enabling functionalization at a less accessible position on the furan core.

Reactivity_Logic Substituent 5-(2-Methylphenoxy)methyl Substituent Electronic Electronic Effect (+M Resonance) Substituent->Electronic Steric Steric Effect (Bulky Group) Substituent->Steric Ring_e_density Increased Ring Electron Density Electronic->Ring_e_density Aldehyde_e_philicity Decreased Aldehyde Electrophilicity Electronic->Aldehyde_e_philicity Block_C5 C5 Position Blocked Steric->Block_C5 Ring_Reactivity Ring more activated for EAS Ring_e_density->Ring_Reactivity Aldehyde_Reactivity Aldehyde less reactive to Nucleophiles & Oxidation Aldehyde_e_philicity->Aldehyde_Reactivity EAS_Regio EAS directed to C4 Block_C5->EAS_Regio

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde. As direct experimental data for this specific compound is n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde. As direct experimental data for this specific compound is not prevalent in publicly accessible literature, this document establishes a predictive framework by examining its core structure and comparing it with well-characterized furaldehyde analogues. We will explore the underlying principles of electronic transitions, the profound influence of solvent polarity, and provide a validated protocol for experimental determination.

The Furaldehyde Chromophore: Understanding the Source of Absorption

UV-Vis spectroscopy is a fundamental technique for characterizing molecules with conjugated systems, which are alternating single and double bonds.[1][2] The core of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde is the 2-furaldehyde moiety. This structure contains a furan ring conjugated with a carbonyl group (C=O) from the aldehyde. This extended system of delocalized π-electrons is the chromophore —the part of the molecule responsible for absorbing UV radiation.

Two primary electronic transitions are responsible for the characteristic UV-Vis spectrum of furaldehydes:

  • π → π* Transition: This is a high-energy, high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition accounts for the principal absorption maximum (λmax).

  • n → π* Transition: This is a lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from the lone pair on the aldehyde's oxygen atom) to a π* antibonding orbital. This band is often observed as a weak shoulder on the main absorption peak and is highly sensitive to solvent effects.

Comparative Analysis: Predicting λmax Through Structural Analogues

To predict the spectral behavior of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde, we can analyze the known absorption maxima of its simpler structural relatives. The key is to understand how substituents at the 5-position of the furan ring influence the electronic environment of the chromophore.

CompoundStructureSolventReported λmax (nm)
2-Furaldehyde Furfural CoreAqueous~277[3]
5-Hydroxymethylfurfural (5-HMF) -CH₂OH at C5Acetonitrile:Water~284[4][5]
5-Methylfurfural -CH₃ at C5(Not specified)(Similar to 5-HMF)
Target Compound -CH₂-O-Aryl at C5(Predicted)>284 nm

Analysis of Substituent Effects:

  • From 2-Furaldehyde to 5-HMF: The addition of a hydroxymethyl (-CH₂OH) group at the 5-position causes a bathochromic shift (a shift to a longer wavelength) of approximately 7 nm. This is because the -CH₂OH group acts as a weak electron-donating group, slightly increasing the electron density of the conjugated system. This destabilizes the ground state more than the excited state, reducing the energy gap for the π → π* transition.

  • Predicting for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde: The substituent in our target compound is significantly more complex. The -(2-Methylphenoxy)methyl group introduces an entire aromatic ring system. This has two major effects:

    • Inductive Effect: The ether oxygen is electron-withdrawing, but this effect is generally weaker than the resonance effect.

    • Resonance/Extended Conjugation: The lone pairs on the ether oxygen and the electrons of the attached phenyl ring can interact with the furaldehyde π-system. This extended conjugation significantly lowers the energy of the π* antibonding orbital.

This extension of the conjugated system is the dominant factor. Therefore, we can confidently predict that 5-[(2-Methylphenoxy)methyl]-2-furaldehyde will exhibit a significant bathochromic shift relative to 5-HMF, with its primary λmax expected to be greater than 284 nm . The exact value would depend on the solvent used.

The Critical Role of Solvent Selection: Solvatochromism

The choice of solvent can dramatically alter the position and shape of UV-Vis absorption bands—a phenomenon known as solvatochromism.[6][7] This occurs because solvent molecules can interact differently with the solute in its ground state versus its more polar excited state.

  • π → π* Transitions (Red Shift): For most furaldehydes, the π* excited state is more polar than the ground state. Polar solvents will stabilize this polar excited state more effectively than the ground state, lowering its energy. This reduces the overall energy gap of the transition, resulting in a bathochromic (red) shift to longer wavelengths as solvent polarity increases.[8]

  • n → π* Transitions (Blue Shift): The ground state, with its non-bonding lone pair electrons on the oxygen, can be stabilized by hydrogen bonding with polar protic solvents (like ethanol or water). This stabilization lowers the energy of the ground state. Since the excited state does not benefit from this interaction to the same degree, the energy gap for the transition increases. This results in a hypsochromic (blue) shift to shorter wavelengths in polar, hydrogen-bonding solvents.[6][8]

Therefore, a comprehensive analysis requires measuring the spectrum in a range of solvents with varying polarities, such as non-polar hexane, polar aprotic acetonitrile, and polar protic ethanol.

A Validated Protocol for UV-Vis Spectral Acquisition

To empirically determine the λmax of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde or any related compound, a standardized and self-validating protocol is essential.

Experimental Protocol
  • Materials and Reagents:

    • 5-[(2-Methylphenoxy)methyl]-2-furaldehyde (or analogue)

    • Spectroscopic grade solvents (e.g., Hexane, Acetonitrile, Ethanol)

    • Class A volumetric flasks and pipettes

    • 1 cm path length quartz cuvettes

  • Instrumentation:

    • A calibrated double-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Procedure:

    • Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 100.0 mL of the chosen solvent to create a stock solution (e.g., 100 µg/mL).

    • Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance in the optimal range of 0.2–0.8 A.U. A typical starting concentration is 5-10 µg/mL.

    • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 190-400 nm) to zero the instrument.[9]

    • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back into the sample holder.

    • Spectrum Acquisition: Initiate the wavelength scan. The instrument will plot absorbance versus wavelength.

    • Data Analysis: Use the instrument's software to automatically identify the wavelength of maximum absorbance (λmax). Record this value.

    • Solvent Comparison: Repeat steps 1-7 for each solvent to be tested.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition weigh 1. Weigh Compound dissolve 2. Prepare Stock Solution (e.g., 100 µg/mL) weigh->dissolve dilute 3. Prepare Working Solution (e.g., 5-10 µg/mL) dissolve->dilute measure 6. Measure Sample Spectrum dilute->measure warmup 4. Spectrophotometer Warm-up baseline 5. Baseline Correction (Pure Solvent) warmup->baseline baseline->measure analyze 7. Identify λmax measure->analyze conclusion Final Results analyze->conclusion Record & Compare Data

Caption: Workflow for UV-Vis Spectral Acquisition.

Conclusion

While direct spectral data for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde is scarce, a robust scientific prediction can be made through comparative analysis. The extended conjugation provided by the (2-methylphenoxy)methyl substituent at the 5-position of the furan ring is expected to induce a notable bathochromic shift in its primary π → π* absorption maximum, placing it at a wavelength longer than the ~284 nm observed for 5-HMF. The precise λmax is subject to solvatochromic effects, with more polar solvents likely causing a further red shift. The provided experimental protocol offers a clear and reliable pathway for the empirical validation of these predictions, a critical step in the characterization of any novel compound for research or drug development purposes.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research. [Link]

  • Kumar, M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Slideshare. (n.d.). Uv vis spectroscopy practical. [Link]

  • Kumar, M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. [Link]

  • Poluektova, E., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Singh, V. P., et al. (2015). Solvent Effect On Electronic Transitions, Ph Effect, Theoretical Uv Spectrum, Homo Lumo Analysis Of 2,4-Dihydroxy-5. IOSR Journal of Applied Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. [Link]

  • Adu, J., et al. (2019). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of 5-Hydroxymethyl Furfural Content in Canned Malt Drinks and Fruit Juices in Ghana. Semantic Scholar. [Link]

  • Adu, J., et al. (2019). Development and Validation of UV-Visible Spectrophotometric Method for the Determination of 5-Hydroxymethyl Furfural Content in Canned Malt Drinks and Fruit Juices in Ghana. ResearchGate. [Link]

  • Girolamo, F., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. MDPI. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. [Link]

  • Nicol, M. F. (1969). Solvent effects on the energy of electronic transitions: experimental observations and applications to structural problems of excited molecules. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • ResearchGate. (2019). UV spectrum of 5-HMF in a fruit juice. Maximum absorption of the.... [Link]

  • ResearchGate. (n.d.). UV spectra of 2-furaldehyde: (a) control solution; (b) interaction with NaOH. [Link]

  • Semantic Scholar. (n.d.). Solvent Effects on Electronic Spectra. [Link]

  • Liu, D., et al. (2013). Rapid Method for the Determination of 5-Hydroxymethylfurfural and Levulinic Acid Using a Double-Wavelength UV Spectroscopy. National Institutes of Health. [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 5-Hydroxymethyl-2-furaldehyde (5-HMF). [Link]

  • Kim, J., et al. (2024). Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. National Institutes of Health. [Link]

  • ACS Sustainable Chemistry & Engineering. (n.d.). Extraction of 5-Hydroxymethylfurfural and Furfural in Aqueous Biphasic Systems: A COSMO-RS Guided Approach to Greener Solvent Selection. [Link]

  • El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety and Handling Guide for 5-[(2-Methylphenoxy)methyl]-2-furaldehyde

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde. As a compound combining structural features of a furan, an aromatic al...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-[(2-Methylphenoxy)methyl]-2-furaldehyde. As a compound combining structural features of a furan, an aromatic aldehyde, and a phenoxy ether, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds to provide a robust framework for risk mitigation.

Hazard Assessment: A Synthesis of Structural Analogs

5-[(2-Methylphenoxy)methyl]-2-furaldehyde is a complex organic molecule. To fully appreciate the necessary handling precautions, we must consider the hazards associated with its constituent chemical groups: the furan ring, the aromatic aldehyde, and the phenoxy moiety.

  • Furan Derivatives: Furan and its derivatives are known to be flammable and can form explosive peroxides upon exposure to air and light.[1] They can cause irritation to the skin, eyes, and respiratory tract.[2][3] Some furan compounds are also considered potential carcinogens.[2]

  • Aromatic Aldehydes: Aromatic aldehydes can cause skin and eye irritation.[4] Inhalation may lead to respiratory tract irritation.

  • Phenoxy Compounds: Phenoxy herbicides, a related class of compounds, can persist in the environment and may require specific disposal methods to prevent contamination.[5][6][7]

Given these potential hazards, 5-[(2-Methylphenoxy)methyl]-2-furaldehyde should be handled as a substance that is potentially flammable, capable of forming peroxides, and an irritant to the skin, eyes, and respiratory system. All handling procedures should be designed to minimize exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense when handling chemicals of unknown or uncertain toxicity. The following table summarizes the recommended PPE for handling 5-[(2-Methylphenoxy)methyl]-2-furaldehyde.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and potential vapors that can cause serious eye irritation.[4][8]
Skin and Body Protection A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are mandatory.Provides a barrier against skin contact, which can cause irritation.[2][4] Flame-resistant material is crucial due to the potential flammability of furan compounds.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or PVC). Consult the glove manufacturer's compatibility chart for specific breakthrough times.Prevents direct skin contact and absorption.[3][4][8]
Respiratory Protection Use in a certified chemical fume hood is required to minimize inhalation of vapors.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2]Protects against inhalation of vapors which may cause respiratory irritation.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Safe Handling Procedures Start Start: Handling 5-[(2-Methylphenoxy)methyl]-2-furaldehyde AssessHazards Assess Hazards: - Furan (Flammable, Peroxide Former, Irritant) - Aromatic Aldehyde (Irritant) - Phenoxy (Environmental Hazard) Start->AssessHazards EyeFace Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) AssessHazards->EyeFace SkinBody Skin/Body Protection: - Flame-Resistant Lab Coat - Full-Length Pants - Closed-Toe Shoes AssessHazards->SkinBody Hand Hand Protection: - Chemically Resistant Gloves AssessHazards->Hand Respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) AssessHazards->Respiratory Handling Implement Safe Handling: - Minimize quantities - Avoid ignition sources - Ensure proper ventilation EyeFace->Handling SkinBody->Handling Hand->Handling Respiratory->Handling End End: Safe Operation Handling->End

Sources

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